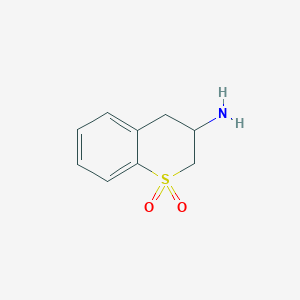

1,1-Dioxo-1l6-thiochroman-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-1l6-thiochroman-3-ylamine typically involves the following steps:

Formation of Thiochroman: The initial step involves the synthesis of thiochroman, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Oxidation to Thiochroman-1,1-dioxide: The thiochroman is then oxidized to form thiochroman-1,1-dioxide using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1l6-thiochroman-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine group or other positions on the ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1,1-Dioxo-1l6-thiochroman-3-ylamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1l6-thiochroman-3-ylamine involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . The compound’s ability to modulate enzyme activity and protein interactions makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Thiochroman-1,1-dioxide: Lacks the amine group at the 3-position.

Benzothiazepine: Contains a different ring structure with nitrogen and sulfur atoms.

1,1-Dioxo-benzothiazepine: Similar to benzothiazepine but with a sulfone group.

Uniqueness

1,1-Dioxo-1l6-thiochroman-3-ylamine is unique due to the presence of both a sulfone group and an amine group on the thiochroman ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

1,1-Dioxo-1l6-thiochroman-3-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Properties

This compound belongs to the thiochroman family, characterized by a fused thiochromene and amine structure. Its unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of thiochromeno derivatives were synthesized and tested for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays. Notably, some derivatives showed IC50 values in the micromolar range, indicating potent activity against these cell lines .

Table 1: Cytotoxicity of Thiochromeno Derivatives Against Breast Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 17 | MCF-7 | 5.2 | Topoisomerase I inhibition |

| Compound 18 | MDA-MB-468 | 4.8 | Induction of apoptosis |

| Compound 20 | MCF-7 | 6.0 | Cell cycle arrest |

The mechanisms through which this compound exerts its biological effects are multifaceted:

Inhibition of Enzymatic Activity:

Research indicates that this compound can inhibit enzymes such as topoisomerase I (TOPO I), which is crucial for DNA replication and transcription. By binding to the active site of TOPO I, it prevents the enzyme from performing its function, leading to DNA damage and subsequent cell death .

Induction of Apoptosis:

Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells. This is evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins following treatment with these compounds .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Breast Cancer Cells:

A comprehensive evaluation involving NCI-60 human tumor cell line screening identified multiple thiochromeno derivatives with significant cytotoxicity across various cancer types. Compounds were selected for further investigation based on their ability to inhibit cell proliferation effectively . -

Molecular Docking Studies:

Molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins such as TOPO I. The results indicated strong interactions between the compounds and the enzyme's active site, supporting their potential as anticancer agents .

Properties

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-thiochromen-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-8-5-7-3-1-2-4-9(7)13(11,12)6-8/h1-4,8H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKMNHSFODOMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)C2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.